N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide
Description
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is a synthetic amide derivative characterized by a benzodioxole ring, a furan moiety, and a dimethylaminoethyl substituent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-21(2)13(14-4-3-7-24-14)10-20-18(23)17(22)19-9-12-5-6-15-16(8-12)26-11-25-15/h3-8,13H,9-11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBBNQBWCLRQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and furan intermediates, followed by their coupling through amide bond formation.
Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Coupling Reaction: The final step involves coupling the benzodioxole and furan intermediates with an ethanediamide linker under amide bond formation conditions, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxole or furan rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzodioxole and furan derivatives.
Scientific Research Applications
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, leading to modulation of cellular functions .
Comparison with Similar Compounds
Ranitidine and Cimetidine Analogs
Ranitidine (N-cyano-N'-[2-[[[5-(dimethylamino)-methyl-2-furanyl]methyl]thio]ethyl]-N"-methylguanidine) shares the dimethylaminomethyl-furan motif with the target compound. However, ranitidine’s thioether and guanidine groups differ from the ethanediamide and benzodioxole moieties in the target. Cimetidine, another histamine H2-receptor antagonist, replaces the furan with an imidazole ring but retains the dimethylamino group .
Benzodioxol-Containing Amides
The compound described in , N-{2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide, shares the benzodioxol and ethanediamide backbone but incorporates a piperazinyl group instead of the dimethylamino-furan substituent. This structural divergence likely alters receptor binding specificity and metabolic stability .
Benzimidazole Derivatives
Compounds like 1-hydroxy-2-methyl-5-(2-thenoyl)benzimidazole 3-oxide () feature a benzimidazole core with a thenoyl group. While lacking the ethanediamide chain, these analogs demonstrate how aromatic heterocycles (e.g., benzodioxole vs. benzimidazole) influence solubility and bioactivity .
Table 1: Structural Comparison
Cytochrome P-450 Interactions
Ranitidine and cimetidine inhibit cytochrome P-450 via coordination to heme iron. Ranitidine’s nitronic acid oxygen and amine nitrogen mediate mixed-type inhibition, while cimetidine’s imidazole and cyano groups enable competitive inhibition . The target compound’s dimethylamino-furan moiety may similarly coordinate to heme iron, but its benzodioxole group could enhance lipophilicity, altering binding kinetics.
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a dimethylamino and furan group. Its molecular formula is , with a molecular weight of approximately 288.34 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and activity.
- Oxidative Stress Induction : It may induce oxidative stress in cells, leading to apoptosis in cancer cells through mitochondrial dysfunction.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
| Effect | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. |
| Neuroprotective Properties | Potential to protect neuronal cells from oxidative damage. |
| Anti-inflammatory Effects | May reduce inflammation by modulating cytokine release. |
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : In vitro studies have shown that the compound protects against oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activity .
- Inflammation Modulation : Research in Pharmacology Reports indicated that the compound reduced levels of pro-inflammatory cytokines in animal models of inflammation, suggesting its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
